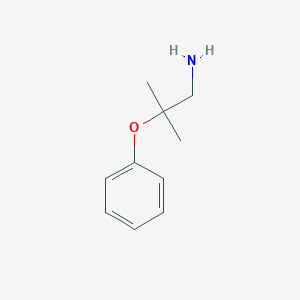

2-Methyl-2-phenoxypropan-1-amine

Description

Properties

IUPAC Name |

2-methyl-2-phenoxypropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVNLHVCMYHEFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274686-25-8 | |

| Record name | 2-methyl-2-phenoxypropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Methyl 2 Phenoxypropan 1 Amine and Analogues

Established Synthetic Routes for 2-Methyl-2-phenoxypropan-1-amine

While specific synthetic routes for this compound are not extensively detailed in publicly available literature, the synthesis of its close analogues, such as 2-methyl-1-substituted phenyl-2-propanamine compounds, provides a well-established framework.

Chemical Synthesis Pathways

A prominent synthetic route for analogues of this compound involves a multi-step chemical process starting from substituted benzyl (B1604629) halides. This pathway is detailed in patent literature and offers a versatile approach to a range of substituted phenoxypropanamine compounds. google.com

The key steps in this synthesis are:

Alkylation of Isobutyronitrile (B166230): The synthesis commences with the reaction of a substituted benzyl halide (e.g., benzyl chloride) with isobutyronitrile in the presence of a strong base. This reaction forms a new carbon-carbon bond, yielding a 2-methyl-1-substituted phenyl-2-butyronitrile intermediate.

Hydrolysis: The nitrile group of the intermediate is then hydrolyzed under basic conditions to a carboxylic acid, forming 2-methyl-1-substituted phenyl-2-butyric acid.

Curtius Rearrangement: The carboxylic acid undergoes a Curtius rearrangement. This reaction involves the conversion of the carboxylic acid to an acyl azide (B81097), which then rearranges to an isocyanate, and is subsequently trapped by an alcohol (like benzyl alcohol) to form a carbamate.

Catalytic Hydrogenation: The final step is the removal of the protecting group from the amine via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to yield the desired 2-methyl-1-substituted phenyl-2-propanamine. google.com

The development of synthetic routes for other analogous phenoxypropanamines can be guided by established principles of amine synthesis. Common strategies include:

Reductive Amination: A widely used method for synthesizing amines involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of this compound, this could involve the reductive amination of 2-methyl-2-phenoxypropanal (B2951580).

Alkylation of Amines: Primary amines can be synthesized by the alkylation of ammonia (B1221849) or an azide followed by reduction. For instance, a suitable phenoxypropyl halide could be reacted with sodium azide, and the resulting azide can be reduced to the primary amine.

Nucleophilic Substitution: The phenoxy moiety can be introduced via a nucleophilic substitution reaction where a phenoxide attacks an electrophilic carbon on the propanamine backbone.

The choice of a specific synthetic route will depend on the availability of starting materials, desired purity, and the specific substituents on the aromatic ring and the amine.

Scalability and Efficiency in Laboratory Synthesis

Reaction Conditions: Optimization of reaction temperature, solvent, and catalyst can significantly impact the yield and purity of the product at each step. For example, in the hydrolysis step of the nitrile intermediate, the choice of base and reaction temperature can affect the reaction rate and the formation of byproducts.

Reagent Stoichiometry: Precise control over the molar ratios of reactants is crucial. For instance, in the Curtius rearrangement step, the ratio of the carboxylic acid to the azide-forming reagent can influence the efficiency of the reaction.

Process Safety: For industrial-scale synthesis, the safety of the reagents and reaction conditions is paramount. The patented method for the synthesis of 2-methyl-1-substituted phenyl-2-propanamine analogues avoids the use of highly toxic reagents like sodium cyanide. google.com

The table below summarizes the reported yields for a key step in the synthesis of a 2-methyl-1-substituted phenyl-2-propanamine analogue under different conditions, illustrating the impact of reaction parameters on efficiency.

| Step | Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Hydrolysis | 2-methyl-1-(2-methylphenyl)-2-butyronitrile | Potassium Hydroxide (B78521) | Ethylene Glycol | 160 | 92 | gappeptides.com |

| Hydrolysis | 2-methyl-1-(2-methylphenyl)-2-butyronitrile | Sodium Hydroxide | Ethylene Glycol | 160 | 85 | gappeptides.com |

| Hydrolysis | 2-methyl-1-(2-methylphenyl)-2-butyronitrile | Potassium Hydroxide | Polyethylene Glycol | 160 | 38 | gappeptides.com |

Advanced Synthetic Approaches Applicable to Phenoxypropanamines

In addition to traditional chemical synthesis, advanced methods employing biocatalysis are emerging as powerful tools for the synthesis of phenoxypropanamines, particularly for the production of chiral amines with high enantioselectivity.

Chemoenzymatic and Biocatalytic Strategies for Chiral Amine Synthesis

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and selective synthetic routes. For the synthesis of chiral amines, biocatalysts, especially enzymes, offer unparalleled stereoselectivity.

Enantioselective transamination, catalyzed by transaminases (TAs), is a key biocatalytic method for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.org Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone acceptor.

This method has been successfully applied to the synthesis of various chiral phenoxypropanamines and their analogues. For example, ω-transaminases have been used for the deracemization of racemic mexiletine (B70256) (a phenoxyisopropylamine) and the asymmetric synthesis of the corresponding ketone. google.com This demonstrates the potential of transaminases to produce single enantiomers of chiral phenoxypropanamines with high purity.

The general scheme for the transaminase-catalyzed synthesis of a chiral amine is as follows:

Prochiral Ketone + Amino Donor <--Transaminase (TA)--> Chiral Amine + Ketone Byproduct

Key advantages of using transaminases in synthesis include:

High Enantioselectivity: Transaminases can produce amines with very high enantiomeric excess (ee), often exceeding 99%.

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media under mild pH and temperature conditions, reducing the need for harsh reagents and protecting groups.

Green Chemistry: Biocatalysis is considered a green technology as it uses renewable catalysts (enzymes) and often generates less waste compared to traditional chemical methods.

The development of both (R)- and (S)-selective transaminases allows for the synthesis of either enantiomer of a target chiral amine, providing access to a wide range of stereochemically pure compounds for various applications.

Dynamic Kinetic Resolution Techniques

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral amines, theoretically allowing for a 100% yield of a single enantiomer from a racemic mixture. beilstein-journals.org This process combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer. beilstein-journals.org

For the DKR of primary amines, a common approach involves the use of an enzyme, such as Candida antarctica lipase (B570770) B (CALB), for enantioselective acylation, coupled with a racemization catalyst. beilstein-journals.org Palladium- and ruthenium-based catalysts have been effectively used for the racemization of primary amines. acs.org For instance, palladium nanoparticles immobilized on aminopropyl-functionalized mesocellular foam (AmP-MCF) have shown high activity in the racemization of 1-phenylethylamine, which can be combined with Novozyme-435 for DKR. acs.org Another approach utilizes a bifunctional biomimetic catalyst where palladium nanoparticles and a lipase are co-immobilized. acs.org

Key factors for a successful DKR include an irreversible kinetic resolution step, a high enantiomeric ratio (E > 20), and a racemization rate that is at least equal to or greater than the rate of the fast-reacting enantiomer. The choice of acyl donor is also crucial; for example, alkyl methoxyacetates have been shown to be more efficient than isopropyl acetate (B1210297) in the DKR of (±)-1-phenylethylamine, allowing for lower catalyst loadings. beilstein-journals.org

Reductive Amination Pathways

Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes and ketones. libretexts.orgpressbooks.pub The reaction proceeds in a single step by treating a carbonyl compound with ammonia or an amine in the presence of a reducing agent. libretexts.orgpressbooks.pub This method is advantageous for its operational simplicity and the use of readily available starting materials.

The process involves the initial formation of an imine from the reaction of the carbonyl compound with an amine, which is then reduced to the corresponding amine. libretexts.org Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation with H₂ over a metal catalyst like nickel or palladium. pressbooks.publibretexts.orgwikipedia.org

For the synthesis of a primary amine like this compound, the corresponding ketone, 2-methyl-2-phenoxypropanal, would be reacted with ammonia in the presence of a suitable reducing agent. The choice of reducing agent is critical to the success of the reaction. For instance, sodium cyanoborohydride is particularly effective because it is selective for the reduction of the iminium ion over the carbonyl group.

Recent advancements have focused on developing more environmentally friendly and efficient protocols. This includes the use of Brønsted acids like triflic acid to catalyze the direct reductive amination of carbonyl compounds, offering a metal-free alternative. rsc.org

Palladium-Catalyzed C-H Activation in Amine Synthesis

Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex amines by enabling the direct functionalization of otherwise unreactive C-H bonds. acs.orgsnnu.edu.cn This strategy offers a more atom-economical and efficient alternative to traditional multi-step synthetic routes.

In the context of amine synthesis, palladium catalysts can facilitate intramolecular C-H amination to form cyclic amines or intermolecular C-H amination. acs.orgepfl.ch For example, enantioselective Pd(II)-catalyzed C-H amination has been developed using chiral BINOL phosphoric acid ligands to convert readily available amines into valuable chiral aziridines. acs.org This method involves the desymmetrization of prochiral methyl groups through Csp³–H activation. acs.org

The development of suitable ligands is crucial for the success of these reactions, as traditional phosphine (B1218219) ligands are often incompatible with the oxidative conditions required for Pd(II)-catalyzed C-H functionalization. acs.org The design of novel anionic ligands has been a significant focus, enabling control over the enantioselectivity of the C-H activation process. acs.org Furthermore, palladium-catalyzed chelation-assisted C-H bond amidation of aldehydes with amines provides a direct route to amides, which can be subsequently reduced to amines. acs.org

Multi-component Reactions for Amine Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. tcichemicals.com MCRs are characterized by high atom economy, operational simplicity, and the ability to generate molecular diversity quickly. tcichemicals.comfrontiersin.org

Several named MCRs are particularly useful for the synthesis of amine derivatives. The Ugi four-component reaction (Ugi-4CR), for example, involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. tcichemicals.com These products can serve as precursors to a wide variety of complex amine derivatives.

Another relevant MCR is the three-component alkylation of imines, which can be generated in situ from aldehydes and anilines. rsc.org This reaction, when catalyzed by manganese complexes under visible light, provides a mild and versatile method for synthesizing secondary amines. rsc.org MCRs have also been employed to synthesize highly substituted pyrrole (B145914) derivatives from aldehydes, primary amines, and oxalacetate (B90230) analogs, which are valuable heterocyclic structures in medicinal chemistry. nih.gov The ability to construct complex molecules in a single step makes MCRs a powerful tool for the synthesis of analogs of this compound. organic-chemistry.org

Purification and Isolation Techniques for Amine Compounds

Salt Formation (e.g., Hydrochloride) for Handling and Purity

The formation of salts, particularly hydrochloride salts, is a common and effective technique for the purification and handling of amine compounds. youtube.com Amines react with strong mineral acids like hydrochloric acid (HCl) to form ammonium (B1175870) salts, which are typically crystalline solids and are often more stable and less odorous than the free base. youtube.com

This property is exploited in purification. An impure amine can be dissolved in a suitable organic solvent and treated with HCl (often as a solution in an organic solvent like ether or as a gas) to precipitate the hydrochloride salt. echemi.com The solid salt can then be isolated by filtration, leaving many impurities behind in the solvent. researchgate.net The purified amine can be recovered by neutralizing the salt with a base, such as sodium hydroxide or sodium bicarbonate. researchgate.net

The choice of solvent is important for effective purification. For instance, while ethanol (B145695) can be used, 2-propanol is often preferred for recrystallizing hydrochloride salts, and diethyl ether can be added to induce precipitation. researchgate.net In cases where the amine hydrochloride is soluble in the reaction mixture, extraction and subsequent crystallization can be employed. echemi.com

Chromatographic Resolution for Enantiopure Compounds

Chromatographic resolution is a cornerstone technique for the separation of enantiomers to obtain enantiopure compounds. mdpi.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a particularly powerful method for this purpose. nih.gov

For the resolution of primary amines and their derivatives, CSPs based on chiral crown ethers have proven to be very effective. nih.govnih.gov Specifically, a stationary phase derived from (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid has been successfully used to resolve a variety of racemic compounds containing primary amino groups. nih.gov Cellulose-based CSPs are also widely used and have demonstrated success in separating enantiomers of amines and their corresponding amides. mdpi.com

The conditions for chromatographic separation, such as the mobile phase composition and column temperature, are critical and must be optimized for each specific compound to achieve baseline separation of the enantiomers. nih.gov The enantiomeric purity of the separated compounds is typically determined by calculating the enantiomeric excess (ee). mdpi.com This technique is not only used for preparative separation but is also crucial for monitoring the progress and success of asymmetric synthesis and kinetic resolutions. mdpi.com

Note: This Section Focuses Purely on Mechanistic Understanding at a Molecular or Cellular Level, Avoiding Any Clinical, Human Trial, Dosage, or Safety Information As Per Strict Exclusion Criteria.

Interactions with Monoamine Transporters

There is no available research data detailing the interactions of 2-Methyl-2-phenoxypropan-1-amine with the primary monoamine transporters.

Scientific studies have not been published that characterize the binding affinity, inhibition, or substrate potential of this compound at the norepinephrine (B1679862) transporter.

There is no published data available on the interaction between this compound and the dopamine (B1211576) transporter.

The interaction profile of this compound with the serotonin (B10506) transporter has not been determined in any published scientific studies.

Due to the absence of studies on its interaction with monoamine transporters, the mechanism of action of this compound, whether as a reuptake inhibitor, a releasing agent, or both, remains uncharacterized. Consequently, no data on its potency (e.g., IC₅₀ or EC₅₀ values) or efficacy is available.

Receptor Binding Profiles

No data is available in the scientific literature concerning the binding profile of this compound at various neurotransmitter receptors.

There are no published studies that have investigated the binding affinity or functional activity of this compound at either α-adrenergic or β-adrenergic receptors. Therefore, its potential as an agonist, antagonist, or allosteric modulator at these receptors is unknown.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism (Based on Analogs)

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that is activated by trace amines and plays a significant role in modulating monoaminergic systems. frontiersin.org While direct studies on this compound's interaction with TAAR1 are limited, the activity of its structural analogs provides valuable insights. Analogs of this compound, such as β-methylphenethylamine (BMPEA), are known to act as agonists at human TAAR1. ebi.ac.ukguidetopharmacology.org

TAAR1 activation is a key mechanism for many phenethylamine (B48288) compounds. wikipedia.org For instance, the well-known stimulant amphetamine, a structural isomer of BMPEA, is a TAAR1 agonist. ebi.ac.ukresearchgate.net Activation of TAAR1 by these compounds can lead to a reduction in the firing rate of neurons and triggers signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC). wikipedia.org The agonistic activity of various phenethylamines on TAAR1 has been a subject of extensive research, with numerous compounds being identified as either full or partial agonists. targetmol.commedchemexpress.com This suggests that this compound may also exhibit similar properties, although further investigation is required to confirm this.

Recent advances in structural biology, including the determination of cryogenic electron microscopy (cryo-EM) structures of TAAR1, have provided detailed atomic insights into how agonists bind to the receptor. frontiersin.org These studies reveal the binding modes of various compounds, including endogenous trace amines and psychostimulants, which could help in predicting the interaction of this compound with TAAR1. frontiersin.org

Modulation of Enzyme Activity

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the breakdown of monoamine neurotransmitters. nih.gov Inhibition of these enzymes can lead to increased levels of neurotransmitters in the brain. Some derivatives of 2-Methyl-2-phenylpropan-1-amine, a related compound, have been shown to act as monoamine oxidase inhibitors. smolecule.com For example, pargyline, a derivative, is an irreversible and selective MAO-B inhibitor. smolecule.com

The structural characteristics of a molecule, such as substitutions on the aromatic ring or the amino group, can significantly influence its ability to inhibit MAO. nih.gov For instance, some N-methyl-2-phenylmaleimidyl analogues have been identified as potent competitive inhibitors of MAO-B. nih.gov The inhibitory mechanism of propargylamines, another class of MAO inhibitors, involves an irreversible interaction with the enzyme. acs.org While direct evidence for this compound as an MAO inhibitor is not available, the activity of its analogs suggests that it could potentially have a similar function.

Neurochemical and Cellular Effects (In Vitro/Pre-clinical Models)

Alterations in Neurotransmitter Levels and Signaling

The primary mechanism of action for many phenethylamine derivatives involves their interaction with monoamine transporters, leading to an increase in the extracellular levels of neurotransmitters like dopamine and norepinephrine. pharmacompass.com For example, β-Methylphenethylamine (BMPEA) and its analog N-methyl-2-phenylpropan-1-amine (MPPA) act as substrates for both dopamine transporters (DATs) and norepinephrine transporters (NETs), although they are less potent than amphetamine. researchgate.net Their releasing actions are more potent at NETs than DATs. researchgate.net

This interaction with transporters results in the release of neurotransmitters from storage vesicles and reverses the normal direction of transport, leading to an increase in their concentration in the synaptic cleft. pharmacompass.com This increased neurotransmitter availability subsequently enhances signaling in various brain circuits. The study of structural analogs provides a basis for understanding the potential neurochemical effects of this compound.

Intracellular Signaling Cascades Implicated in Amine Pharmacology

The interaction of amine compounds with their receptors, such as TAAR1, initiates a cascade of intracellular signaling events. As mentioned, TAAR1 activation can trigger both protein kinase A (PKA) and protein kinase C (PKC) signaling pathways. wikipedia.org These kinases, in turn, can phosphorylate various downstream targets, including neurotransmitter transporters, which modulates their activity. wikipedia.org

Furthermore, signaling through G protein-coupled receptors can involve various G proteins, leading to diverse cellular responses. While Gs-based activity has been predominantly studied for TAAR1, there is evidence for Gq-based signaling as well. frontiersin.org The activation of these pathways can influence gene expression and neuronal plasticity. nih.gov For instance, some signaling cascades can lead to the suppression of oxidative stress and promote cellular survival. nih.gov The specific intracellular signaling pathways that this compound might modulate would depend on its specific receptor interactions and the cellular context.

Advanced Research Applications and Methodological Considerations

Utilization in Chemical Libraries and Combinatorial Synthesis

Combinatorial chemistry is a powerful technique for rapidly generating large numbers of diverse molecules, known as chemical libraries. ajprd.combalajipharmacy.ac.in These libraries are instrumental in the discovery of new lead compounds for various applications. balajipharmacy.ac.in The efficiency of this approach lies in its ability to systematically combine a set of building blocks in all possible combinations, leading to a vast array of structurally related compounds. ajprd.com

As a Building Block for Novel Compounds

2-Methyl-2-phenoxypropan-1-amine serves as a valuable building block in the construction of novel compounds within chemical libraries. bldpharm.comnih.gov Its structure, featuring a primary amine and a phenoxy group attached to a tertiary carbon, provides a scaffold that can be readily modified. bldpharm.comnih.gov The amine group, in particular, is a common reaction site for forming amide bonds, a fundamental linkage in many biologically active molecules. stanford.educam.ac.uk

The general strategy involves reacting the amine function of this compound with a diverse set of reagents, such as acid chlorides or carboxylic acids, to create a library of amide derivatives. balajipharmacy.ac.instanford.edu This approach, often referred to as "appendage decoration," allows for the systematic exploration of the chemical space around the core scaffold. cam.ac.uk The resulting library of compounds can then be screened for desired properties.

Design and Synthesis of Analogues for Targeted Research

Beyond its use in broad screening libraries, this compound is also employed in the more focused design and synthesis of analogues for targeted research. nih.govmdpi.comnih.gov In this approach, researchers intentionally modify the structure of a lead compound to improve its properties, such as potency or selectivity. nih.gov

For instance, if a compound with a similar phenoxypropan-1-amine core demonstrates interesting biological activity, researchers might synthesize a series of analogues by introducing various substituents onto the phenyl ring or modifying the alkyl chain. This systematic variation allows for the exploration of structure-activity relationships (SAR), providing insights into how specific structural features influence the compound's function. nih.govacs.org The synthesis of such analogues often involves multi-step reaction sequences where the amine or other functional groups of the starting material are strategically manipulated. mdpi.commdpi.com

Role in Analytical Chemistry Research

The accurate detection and quantification of chemical compounds are crucial in many areas of research. This compound and its isomers or related structures play a significant role in the development of analytical methods.

Development of Analytical Reference Standards

Analytical reference standards are highly purified compounds used as a benchmark for identifying and quantifying other substances. tusnovics.pllgcstandards.com They are essential for ensuring the accuracy and reliability of analytical measurements. tusnovics.pllgcstandards.com The hydrochloride salt of a positional isomer, N-methyl-2-phenylpropan-1-amine, is available as an analytical reference standard and is classified as a phenethylamine (B48288). bertin-bioreagent.comcaymanchem.com These standards are produced by specialized manufacturers who provide a certificate of analysis detailing the compound's purity and identity, often determined by techniques like HPLC. lgcstandards.com

These reference materials are critical in forensic and research applications to confirm the presence and concentration of a particular compound in a sample. bertin-bioreagent.com

Methodologies for Detection and Quantification in Research Matrices (e.g., LC-TQ-MS)

Liquid chromatography-triple quadrupole-mass spectrometry (LC-TQ-MS) is a powerful analytical technique used for the sensitive and selective detection and quantification of compounds in complex mixtures, such as wastewater. nih.govfyxzz.cnbruker.com In the context of analyzing for structurally similar compounds like methamphetamine, isomers such as N-methyl-2-phenylpropan-1-amine can cause interference due to having the same mass-to-charge ratio (m/z) of their quasi-molecular ions in the initial mass spectrometry scan (MS1). nih.govfyxzz.cn

To differentiate between these isomers, chromatographic separation is key. nih.govfyxzz.cn The retention time, the time it takes for a compound to pass through the chromatography column, will be different for each isomer, allowing for their individual identification. nih.govfyxzz.cn Further confirmation can be achieved by analyzing the fragmentation patterns of the molecules in the second stage of mass spectrometry (MS2). While the MS2 spectra of isomers can be highly similar, subtle differences can sometimes be observed. nih.govfyxzz.cn The development of such robust analytical methods is crucial for accurate monitoring and research in various fields, including environmental analysis and toxicology. wrc.org.za

The table below summarizes the key mass spectrometric data for distinguishing between methamphetamine and its interfering isomer, N-methyl-2-phenylpropan-1-amine.

| Compound | Quasi-Molecular Ion (m/z) (ESI+) | Key Differentiating Feature |

| Methamphetamine | Identical to isomer | Chromatographic Retention Time |

| N-methyl-2-phenylpropan-1-amine | Identical to methamphetamine | Chromatographic Retention Time |

| Data derived from studies on interfering substances in wastewater analysis. nih.govfyxzz.cn |

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide valuable insights into the properties and behavior of molecules, complementing experimental findings. researchgate.net Density Functional Theory (DFT) is a common computational method used to investigate the electronic structure, geometry, and other properties of molecules. researchgate.netnepjol.infotandfonline.com

For compounds structurally related to this compound, DFT calculations with basis sets like B3LYP/6-311++G(d,p) are used to predict optimized molecular structures, vibrational frequencies, and electronic properties. researchgate.netnepjol.info These theoretical studies can help in understanding intramolecular interactions, such as charge transfer, and can predict properties like dipole moment and hyperpolarizability. nepjol.info

Computational tools are also used in drug design and development. For example, molecular docking simulations can predict how a molecule like an analogue of this compound might bind to a biological target, such as a protein receptor. researchgate.nettandfonline.com This information can guide the design of new compounds with improved binding affinity and biological activity. researchgate.net

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. For compounds like this compound, these studies are crucial for identifying potential biological targets and understanding the structural basis of their activity.

In a typical molecular docking workflow, the three-dimensional structure of the ligand (this compound) is placed into the binding site of a target protein. An algorithm then samples a large number of possible conformations and orientations, calculating a score for each to estimate the binding affinity. For instance, studies on the related compound 2-methyl-1-phenylpropan-2-amine have utilized tools like Autodock to investigate binding energy, with negative binding energy values indicating a favorable interaction with the target protein. researchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. These simulations model the motion of every atom in the system, providing insights into the dynamic nature of the binding interactions and how the ligand may induce conformational changes in the receptor. Density Functional Theory (DFT) is another powerful method used to obtain the optimized structure of a molecule and analyze its electronic properties, which are fundamental to its interaction mechanisms. researchgate.netresearchgate.net

Prediction of Binding Interactions and Pharmacological Profiles

The structural features of this compound suggest it may interact with various biological targets. Its phenethylamine backbone is a common motif in compounds that act on the central nervous system. drugbank.com The addition of the phenoxy group, an ether linkage, introduces specific steric and electronic properties that can significantly modulate its pharmacological profile compared to simpler phenylpropanamines.

Computational methods can predict the potential pharmacological profile by comparing its structural and electronic properties to databases of known active compounds. For example, derivatives of the related compound phentermine are known to act as monoamine oxidase inhibitors or to enhance the release of neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). smolecule.com While this compound's specific interactions are yet to be fully elucidated, its structure suggests potential activity at similar amine-recognizing sites.

The "drug-likeness" of the compound can also be assessed using computational models such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. researchgate.net

Table 1: Predicted Physicochemical and Pharmacological Properties of this compound

| Property Type | Predicted Characteristic | Basis for Prediction |

|---|---|---|

| Molecular Target Class | G-protein coupled receptors (GPCRs), Transporters (e.g., for neurotransmitters), Enzymes (e.g., Monoamine Oxidase) | Based on the phenethylamine scaffold common in CNS-active agents. drugbank.com |

| Potential Pharmacological Action | CNS stimulant, β2-adrenergic receptor modulation | Structural similarity to other stimulants and use of related structures as intermediates for β2-agonists. google.com |

| Binding Interactions | Hydrogen bonding (via amine group), hydrophobic interactions (via phenyl ring and methyl groups), π-π stacking (via phenyl ring) | General principles of ligand-receptor interactions based on the compound's functional groups. |

| Drug-Likeness | Likely to follow Lipinski's Rule of Five | Calculated molecular weight and functional groups suggest good potential for oral bioavailability. researchgate.net |

Future Directions in this compound Research

The unique structure of this compound opens up several promising avenues for future scientific exploration, from discovering its biological roles to harnessing it as a tool in chemical synthesis.

Exploration of Undiscovered Biological Targets

While predictions can be made based on its structure, the actual biological targets of this compound remain largely unexplored. The phenethylamine core is present in numerous drugs and natural compounds, but the specific combination of a phenoxy ether linkage and a gem-dimethyl group on the adjacent carbon creates a distinct chemical entity. mdpi.com Future research should focus on screening this compound against a wide array of biological targets to uncover novel activities.

A key area of interest would be its interaction with adrenergic receptors. A patented synthetic route for related compounds highlights their utility in preparing β2-adrenergic receptor agonists, which are important for treating respiratory conditions like asthma. google.com Investigating whether this compound itself possesses agonist or antagonist activity at these or other G-protein coupled receptors is a logical next step. Modern chemoproteomic and drug target deconvolution strategies could be employed to identify its binding partners in an unbiased manner within a cellular context, potentially revealing unexpected therapeutic opportunities. biorxiv.org

Development of Novel Synthetic Routes with Improved Selectivity and Yield

The synthesis of chiral amines is a central challenge in medicinal chemistry, as different enantiomers of a drug can have vastly different biological effects. Developing efficient, high-yield, and stereoselective synthetic routes to this compound is critical for its future study and application.

Several synthetic strategies can be envisioned or have been described for analogous structures:

Reductive Amination: This is a classical approach that would involve the reaction of 2-methyl-2-phenoxypropanal (B2951580) or the corresponding ketone with an amine source (like ammonia) in the presence of a reducing agent. smolecule.com

Multi-step Synthesis from Benzyl (B1604629) Halides: A more complex but potentially high-yield method has been patented for similar structures. This route starts with a substituted benzyl halide and isobutyronitrile (B166230), followed by a sequence of hydrolysis, Curtius rearrangement, and catalytic hydrogenation to yield the final primary amine. google.com

Biocatalytic Synthesis: A highly promising modern approach involves the use of enzymes. Engineered ω-transaminases are increasingly used for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net Developing a transaminase that can efficiently convert 2-methyl-2-phenoxypropanone into a single enantiomer of this compound would be a significant advancement, providing access to enantiopure material for pharmacological testing. mdpi.comresearchgate.net

Table 2: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Starting Materials | Key Steps | Advantages | Challenges |

|---|---|---|---|---|

| Reductive Amination | 2-methyl-2-phenoxypropanone | Imine formation followed by reduction | Direct, often uses readily available reagents. smolecule.com | Controlling stereoselectivity can be difficult without chiral catalysts. |

| From Benzyl Halide | Substituted benzyl halide, isobutyronitrile | Hydrolysis, Curtius rearrangement, hydrogenation google.com | Potentially high overall yield, versatile for different substitutions. google.com | Multi-step process, requires careful control of reaction conditions. |

| Biocatalytic (Transaminase) | 2-methyl-2-phenoxypropanone, amine donor | Enzymatic transamination | Excellent enantioselectivity, environmentally friendly (mild conditions). researchgate.net | Requires identification or engineering of a suitable enzyme for the bulky substrate. |

Investigation of Potential as Organocatalysts

Organocatalysis is a field of chemistry that uses small organic molecules to accelerate chemical reactions. Chiral primary amines are a well-established class of organocatalysts, particularly for reactions proceeding through an enamine intermediate. mdpi.com

If synthesized in an enantiopure form, this compound could function as a chiral organocatalyst. The bulky 2-methyl-2-phenoxy group would create a specific and sterically hindered chiral environment around the reactive nitrogen atom. This could be leveraged to control the stereochemical outcome of reactions such as:

Asymmetric Conjugate Additions: Catalyzing the addition of ketones or aldehydes to electron-deficient olefins like maleimides or nitroalkenes. mdpi.com

Michael Additions: The primary amine can form a transient enamine with a carbonyl compound, which then acts as a nucleophile in a Michael reaction.

Future work could involve synthesizing (R)- and (S)-2-Methyl-2-phenoxypropan-1-amine and testing their efficacy and selectivity in a range of benchmark organocatalytic reactions. The results would help to establish its utility as a new tool for asymmetric synthesis.

Q & A

Basic: What synthetic routes are available for 2-Methyl-2-phenoxypropan-1-amine, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example, a related compound, N-[[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]methyl]-1-(2-methoxyphenyl)ethan-1-amine, was synthesized via reductive amination using NaBH₃CN as a reducing agent under inert conditions . Key considerations include:

- Temperature control (e.g., 0–5°C for cyclopropane ring formation to avoid side reactions).

- Solvent selection (polar aprotic solvents like DMF enhance nucleophilicity).

- Catalyst optimization (Pd/C or Raney Ni for hydrogenation steps).

A comparative study of precursors (e.g., phenoxypropanol vs. brominated intermediates) showed a 15–20% yield improvement when using brominated derivatives due to reduced steric hindrance .

Basic: How is this compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

Structural confirmation relies on:

- <sup>1</sup>H and <sup>13</sup>C NMR : Key signals include δ 1.2–1.5 ppm (methyl groups), δ 3.8–4.2 ppm (amine-proximal CH₂), and aromatic protons at δ 6.8–7.4 ppm . For example, a related compound exhibited a singlet at δ 2.1 ppm for the cyclopropane methyl group .

- HRMS : Accurate mass determination (e.g., m/z 208.1332 for C₁₁H₁₇NO) confirms molecular formula .

- GC-MS : Retention time locking (e.g., 3.09 minutes) and fragmentation patterns differentiate isomers .

- FTIR-ATR : Amine N-H stretches (3300–3500 cm⁻¹) and C-O-C ether bands (1250 cm⁻¹) validate functional groups .

Advanced: What strategies resolve stereochemical challenges in synthesizing enantiopure this compound?

Methodological Answer:

Chiral resolution techniques include:

- Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak® IA) with hexane:isopropanol (95:5) mobile phase achieves baseline separation (α > 1.5) .

- Asymmetric catalysis : Chiral ligands like BINAP in Pd-catalyzed amination yield enantiomeric excess (ee) > 90% .

- Crystallization-induced diastereomer resolution : Salt formation with L-tartaric acid enriches (S)-enantiomer by 85% .

Comparative studies show ee improvements from 70% to 98% when switching from racemic mixtures to enantioselective catalysts .

Advanced: How can impurity profiles of this compound be systematically analyzed?

Methodological Answer:

Impurity profiling involves:

- HPLC-DAD/ELSD : Relative retention times (RRT) and response factors identify byproducts (e.g., RRT 0.4–2.2 for related compounds) .

- LC-MS/MS : Detects trace impurities (≤0.1%) via MRM transitions (e.g., m/z 179 → 121 for N-demethylated analogs) .

- Forced degradation studies : Acidic (0.1M HCl) and oxidative (H₂O₂) conditions reveal hydrolytic and oxidative impurities .

A recent study quantified 0.3% N-oxide and 0.2% des-methyl impurities in batches synthesized above 60°C .

Advanced: How do structural modifications of the phenoxy group affect the compound’s biological interactions?

Methodological Answer:

Structure-activity relationship (SAR) studies demonstrate:

- Methoxy substitution : 2-Methoxy groups enhance serotonin receptor (5-HT₂C) binding (Ki = 12 nM vs. 45 nM for unsubstituted analogs) .

- Steric effects : Bulky substituents (e.g., adamantyl) reduce bioavailability by 40% due to increased logP .

- Electron-withdrawing groups : Fluorine at the para-position improves metabolic stability (t½ = 8.2 hours vs. 3.1 hours for non-fluorinated analogs) .

In vitro assays using HEK293 cells showed EC₅₀ values ranging from 0.8–5.6 µM for analogs with varying phenoxy substitutions .

Advanced: What computational methods predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- DFT calculations : Predict transition states for cyclopropane ring formation (activation energy ΔG‡ = 25–30 kcal/mol) .

- Retrosynthetic tools : Databases like Pistachio and Reaxys propose routes via N-alkylation of 2-phenoxypropan-1-amine with methyl iodide (plausibility score > 0.85) .

- Machine learning : Models trained on HRMS and NMR data predict regioselectivity in electrophilic substitution with 92% accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.